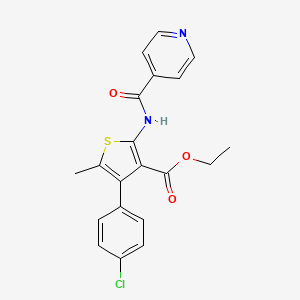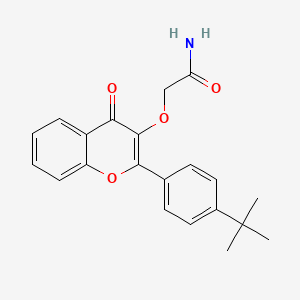![molecular formula C18H20ClFN2O3S B3582307 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B3582307.png)
1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine
Overview
Description
1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine is a synthetic organic compound characterized by its unique structural features, which include a piperazine ring substituted with a 5-chloro-2-ethoxyphenylsulfonyl group and a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nucleophilic Substitution: The initial step involves the nucleophilic substitution of 5-chloro-2-ethoxybenzenesulfonyl chloride with piperazine to form an intermediate.
Electrophilic Aromatic Substitution: The intermediate then undergoes electrophilic aromatic substitution with 4-fluorobenzene to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: De-sulfonylated piperazine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups replacing the chloro or fluoro groups.
Scientific Research Applications
1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways.
Comparison with Similar Compounds
- 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine
- 1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-(4-chlorophenyl)piperazine
Comparison: Compared to similar compounds, 1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity. The presence of the ethoxy group instead of a methoxy group, for example, can influence the compound’s solubility and interaction with biological targets.
This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its synthetic routes, chemical behavior, and potential applications
Properties
IUPAC Name |
1-(5-chloro-2-ethoxyphenyl)sulfonyl-4-(4-fluorophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O3S/c1-2-25-17-8-3-14(19)13-18(17)26(23,24)22-11-9-21(10-12-22)16-6-4-15(20)5-7-16/h3-8,13H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRXLWWQWUCIMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-4-ethyl-N-(furan-2-ylmethyl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3582224.png)
![1-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-(1H-1,2,4-triazol-3-ylthio)ethanone](/img/structure/B3582237.png)
![N-[2-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]BENZAMIDE](/img/structure/B3582241.png)

![ethyl 2-[(2-naphthylsulfonyl)amino]benzoate](/img/structure/B3582253.png)
![N-[6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide](/img/structure/B3582258.png)
![Methyl 5-methyl-2-[(2-phenoxyacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B3582262.png)

![4-methyl-N-[4-phenyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]benzamide](/img/structure/B3582274.png)
![3-(2-ethoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4H-chromen-4-one](/img/structure/B3582286.png)

![2-{[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3582291.png)
![ethyl 5-acetyl-2-{[(2-bromo-4-propylphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B3582311.png)
![ethyl 5-{[(2-bromo-4-chloro-3,5-dimethylphenoxy)acetyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B3582318.png)
